[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methyl](ethyl)amine dihydrochloride
CAS No.: 2225144-73-8
Cat. No.: VC4912936
Molecular Formula: C8H16Cl3N3
Molecular Weight: 260.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2225144-73-8 |
|---|---|
| Molecular Formula | C8H16Cl3N3 |
| Molecular Weight | 260.59 |
| IUPAC Name | N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C8H14ClN3.2ClH/c1-4-10-5-7-6(2)11-12(3)8(7)9;;/h10H,4-5H2,1-3H3;2*1H |
| Standard InChI Key | AZBZLWHBTBLMFU-UHFFFAOYSA-N |
| SMILES | CCNCC1=C(N(N=C1C)C)Cl.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physicochemical Properties
The molecular formula of (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride is C₈H₁₆Cl₃N₃, with a molecular weight of 260.59 g/mol. Its IUPAC name, N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine dihydrochloride, reflects the substitution pattern:
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A pyrazole ring with chlorine at position 5.
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Methyl groups at positions 1 and 3.
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An ethylamine side chain attached to the methyl group at position 4.
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Dihydrochloride salt formation to enhance solubility and stability.
The compound’s SMILES notation, CCNCC1=C(N(N=C1C)C)Cl.Cl.Cl, underscores the spatial arrangement of substituents. While solubility data remain unspecified, the dihydrochloride form typically improves aqueous solubility compared to freebase analogs.
Crystallographic and Spectroscopic Characterization
Although crystallographic data for this specific compound are unavailable, related pyrazole derivatives exhibit planar ring structures with substituents influencing intermolecular interactions. Characterization techniques such as ¹H NMR, ¹³C NMR, and GC-MS are standard for verifying purity and structural integrity in analogous compounds. For example, the methyl groups at positions 1 and 3 would appear as singlets in ¹H NMR, while the ethylamine moiety would show distinct splitting patterns.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride involves multi-step alkylation and salt formation reactions:
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Base Pyrazole Formation: 5-Chloro-1,3-dimethylpyrazole serves as the starting material, synthesized via cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters.
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Side-Chain Introduction: The ethylamine group is introduced through nucleophilic substitution or reductive amination. For instance, reacting 5-chloro-1,3-dimethylpyrazole-4-carbaldehyde with ethylamine under reducing conditions (e.g., NaBH₄) yields the secondary amine.
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Salt Formation: Treatment with hydrochloric acid converts the freebase amine into the dihydrochloride salt, enhancing stability for storage and biological testing.
Reaction Optimization
Key parameters influencing yield and purity include:
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Temperature: Elevated temperatures (80–100°C) favor alkylation but may promote side reactions.
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Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) improve reagent solubility.
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Workup Procedures: Acid-base extraction removes unreacted starting materials, while recrystallization from ethanol/water mixtures purifies the final product.
Comparative Analysis with Related Pyrazole Derivatives
Pyrazole derivatives are renowned for their diverse biological activities, as exemplified by structurally similar compounds (Table 1) .
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
| Compound Name | Substituents | Biological Activity |
|---|---|---|
| (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride | Cl, CH₃ (positions 1,3), CH₂NHCH₂CH₃ | Under investigation |
| [(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]dimethylamine | Cl, CH₃ (position 1), C₆H₅, N(CH₃)₂ | Antimicrobial, antifungal |
| Bendiocarb | 2,2-dimethyl-1,3-benzodioxol-4-yl methylcarbamate | Insecticidal |
| Benzovindiflupyr | Dichloromethylidene, difluoromethyl | Fungicidal (agricultural use) |
This compound’s chlorine and methyl groups may enhance lipophilicity, potentially improving membrane permeability compared to phenyl-substituted analogs . The ethylamine side chain introduces a basic nitrogen, facilitating interactions with biological targets such as enzymes or receptors.
Future Research Directions
Pharmacological Profiling
Priority studies should include:
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In vitro assays against bacterial, fungal, and cancer cell lines.
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ADMET profiling to assess absorption, metabolism, and toxicity.
Synthetic Scalability
Optimizing reaction conditions for gram-scale synthesis will facilitate preclinical testing. Continuous flow chemistry may enhance yield and reduce purification steps.
Structure-Activity Relationship (SAR) Studies
Systematic modification of substituents (e.g., replacing ethylamine with bulkier amines) could elucidate key pharmacophores.
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